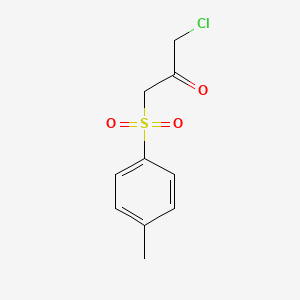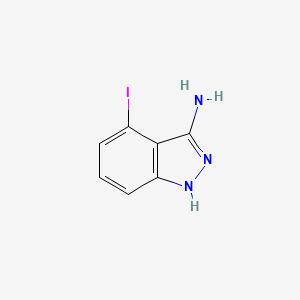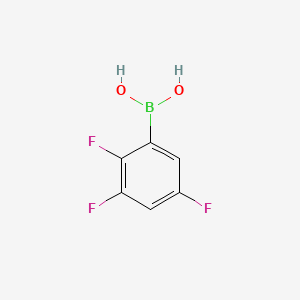![molecular formula C13H16N2O5S B1308403 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid CAS No. 108583-90-0](/img/structure/B1308403.png)
3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that can be used to infer some information about the compound . The first paper discusses a chromatographic method for the determination of amino acids, which could potentially be applied to the analysis of the compound if it possesses amino acid-like properties . The second paper details the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which shares the indole ring and amino acid functionalities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of indole-based amino acids with other reagents to introduce additional functional groups. In the case of the compound mentioned in the second paper, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid was synthesized by stirring in acetic acid and allowing natural evaporation to produce crystals suitable for X-ray analysis . A similar approach might be used for the synthesis of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid, with the appropriate sulfonyl and acetyl reagents.
Molecular Structure Analysis
The molecular structure of related indole-based amino acids has been characterized using X-ray crystallography. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid reveals a molecule that is stabilized by hydrogen bonds, with the indole ring being essentially planar . This information can be extrapolated to suggest that the compound of interest may also form stable crystal structures with hydrogen bonding and have a planar indole ring as part of its structure.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound, they do provide a method for the determination of amino acids, which could be used to analyze the reactivity of the amino acid moiety within the compound . The compound's reactivity would likely be influenced by the presence of the sulfonyl and acetyl groups, which could affect its acidity, nucleophilicity, and overall chemical stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indole ring, amino group, and additional functional groups would contribute to its solubility, acidity, and potential interactions with other molecules. The chromatographic method described in the first paper could be used to determine some of these properties, such as solubility and reactivity, by analyzing the compound's behavior during separation . The crystallographic data from the second paper provides insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Schiff Bases Derived from Tryptophan : A study by Radhakrishnan et al. (2020) explored the synthesis of Schiff bases derived from Tryptophan, demonstrating their significant antimicrobial activity. This study indicates the potential of indole-derived compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystal Structure Analysis : Research by Li, Liang, & Tai (2009) provided an in-depth analysis of the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, showcasing the importance of indole derivatives in the study of molecular geometry and hydrogen bonding interactions (Li, Liang, & Tai, 2009).
Biological Applications
Anticancer Agents : Ö. Yılmaz et al. (2015) synthesized indapamide derivatives with potent proapoptotic activity against melanoma cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity : Fadda, El-Mekawy, & AbdelAal (2016) developed novel N-sulfonates with antimicrobial and antifungal properties, highlighting the role of sulfonated indole derivatives in addressing microbial resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
Propiedades
IUPAC Name |
3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTZHBEWMTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)



![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)